2-Thiophenecarboxylic acid, 5-(3-amino-2-pyridinyl)-
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Overview
Description
2-Thiophenecarboxylic acid, 5-(3-amino-2-pyridinyl)- is a heterocyclic compound that contains both a thiophene ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxylic acid, 5-(3-amino-2-pyridinyl)- typically involves the formation of the thiophene ring followed by the introduction of the pyridine and amino groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiophene ring, followed by functionalization to introduce the pyridine and amino groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarboxylic acid, 5-(3-amino-2-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or sulfonates can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Thiophenecarboxylic acid, 5-(3-amino-2-pyridinyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Thiophenecarboxylic acid, 5-(3-amino-2-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-phenyl-3-thiophenecarboxylic acid
- 2-Thiophenecarboxylic acid, 5-(2-pyridinyl)-
- 2-Thiophenecarboxylic acid hydrazide
Uniqueness
2-Thiophenecarboxylic acid, 5-(3-amino-2-pyridinyl)- is unique due to the presence of both a thiophene ring and a pyridine ring, along with an amino group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
887201-18-5 |
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Molecular Formula |
C10H8N2O2S |
Molecular Weight |
220.25 g/mol |
IUPAC Name |
5-(3-aminopyridin-2-yl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2S/c11-6-2-1-5-12-9(6)7-3-4-8(15-7)10(13)14/h1-5H,11H2,(H,13,14) |
InChI Key |
PLYFEGNPBBLMMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(S2)C(=O)O)N |
Origin of Product |
United States |
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